![molecular formula C10H15BN2O4 B1291620 (2-[(tert-ブトキシカルボニル)アミノ]ピリジン-3-イル)ボロン酸 CAS No. 863753-35-9](/img/structure/B1291620.png)

(2-[(tert-ブトキシカルボニル)アミノ]ピリジン-3-イル)ボロン酸

概要

説明

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H15BN2O4 and its molecular weight is 238.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

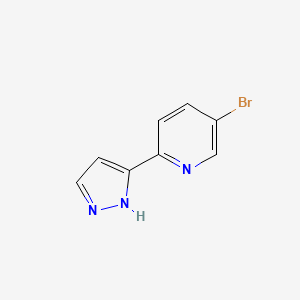

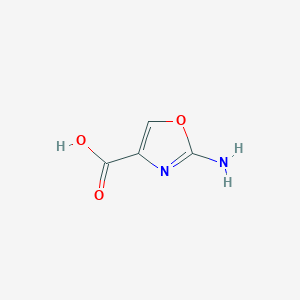

生物活性複素環化合物の合成

この化合物は、様々な生物活性複素環化合物の合成における前駆体として役立ちます。 例えば、抗菌性、抗細菌性、抗真菌性、抗癌性、抗ウイルス性、抗腫瘍性などの幅広い活性を示す1,2,4-トリアゾールの誘導体は、このボロン酸を出発物質として合成することができます .

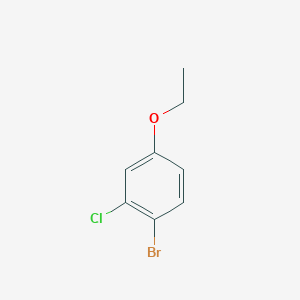

殺菌剤、除草剤、殺虫剤の開発

農学では、この化合物は強力な殺菌剤、除草剤、殺虫剤の製造に使用されます。 ボロン酸部分は、真菌細胞膜の必須成分であるエルゴステロールの生合成における重要な酵素であるシトクロムP450 14α-デメチラーゼ(CYP51)を阻害する化合物の開発に特に役立ちます .

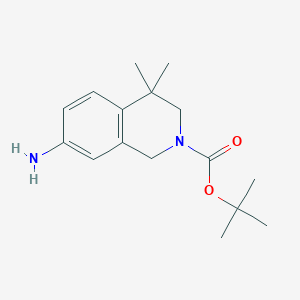

ペプチド合成

tert-ブトキシカルボニル(Boc)基は、ペプチド合成における一般的な保護基です。この化合物は、Bocで保護されたアミノ基を持つため、ジペプチドやその他のペプチドの合成に使用することができます。 これにより、望ましくない副反応なしに、ペプチド結合を選択的に形成することができます .

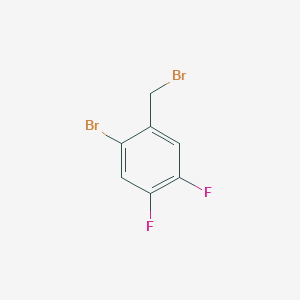

鈴木・宮浦クロスカップリング反応

有機化学では、このボロン酸は鈴木・宮浦クロスカップリング反応によく使用されます。 これらの反応は、医薬品やポリマーを含む複雑な有機分子の構築において基本的な炭素-炭素結合を形成するために不可欠です .

非タンパク質アミノ酸の有機合成

この化合物は、DNAによってコード化されていませんが、重要な生物活性を有する非タンパク質アミノ酸の合成に役立ちます。 これらのアミノ酸は、様々な生物活性分子の合成のための構成要素として使用できます .

医薬品化学

医薬品化学では、この化合物のボロン酸基は、酵素やタンパク質と相互作用することができ、新しい薬物の開発のための貴重なツールになります。 これを使用して、酵素の活性部位に結合したり、タンパク質の機能を調節したりする可能性のある分子を作成できます .

材料科学

このボロン酸は、他の有機化合物と安定な共有結合を形成する能力により、材料科学において表面の改質や特定の特性を持つ新規材料の創出に使用されます .

分析化学

最後に、分析化学では、この化合物を様々な生体分子の検出と定量のための試薬として使用することができます。 そのボロン酸部分は、糖やその他のジオールと錯体を形成することができ、センサーやアッセイの開発に役立ちます .

Safety and Hazards

作用機序

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .

生化学分析

Biochemical Properties

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups from boron to palladium, thereby forming new carbon-carbon bonds .

Cellular Effects

The effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid can alter gene expression patterns by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .

Transport and Distribution

The transport and distribution of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus where it interacts with transcription factors and DNA, or to the cytoplasm where it modulates enzyme activity .

特性

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIOWWKQBFCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622724 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863753-35-9 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

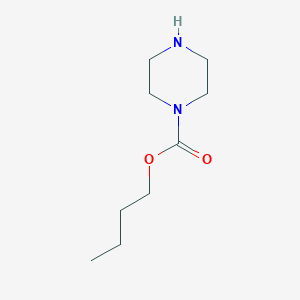

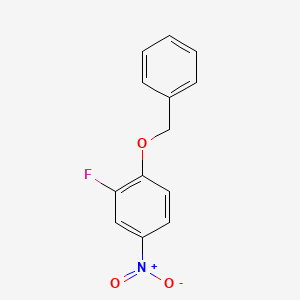

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)